![molecular formula C17H13N B13124665 2-([1,1'-Biphenyl]-4-yl)pyridine CAS No. 93324-66-4](/img/structure/B13124665.png)
2-([1,1'-Biphenyl]-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives It consists of a pyridine ring attached to a biphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)pyridine typically involves the coupling of a pyridine derivative with a biphenyl compound. One common method is the palladium-catalyzed cross-coupling reaction. For example, the reaction of 2-bromopyridine with 4-biphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield 2-([1,1’-Biphenyl]-4-yl)pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar palladium-catalyzed cross-coupling reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.
Reduction: Formation of biphenyl-4-ylmethylpyridine.
Substitution: Formation of nitro or halogenated derivatives of 2-([1,1’-Biphenyl]-4-yl)pyridine.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
Comparaison Avec Des Composés Similaires
2-Phenylpyridine: Similar structure but with a single phenyl group instead of a biphenyl moiety.
4-Phenylpyridine: Another structural isomer with the phenyl group attached at the 4-position of the pyridine ring.
Bipyridine Derivatives: Compounds with two pyridine rings, such as 2,2’-bipyridine, which are also used as ligands in coordination chemistry.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)pyridine is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler phenylpyridine derivatives. This uniqueness makes it particularly valuable in applications requiring specific ligand properties or biological activities.
Propriétés
Numéro CAS |
93324-66-4 |
|---|---|
Formule moléculaire |
C17H13N |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)pyridine |
InChI |
InChI=1S/C17H13N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-13H |
Clé InChI |
LFIPLQWBFZMHQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)

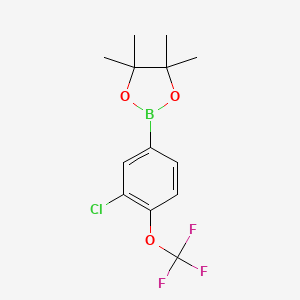
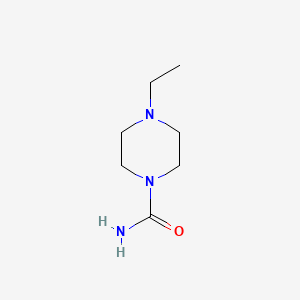
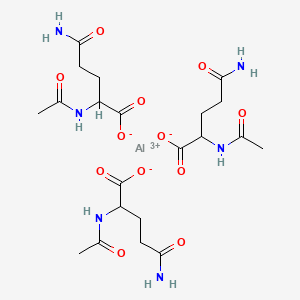
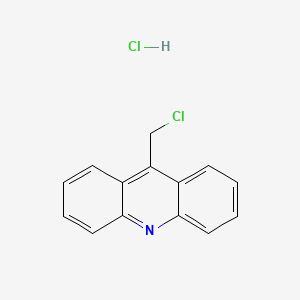




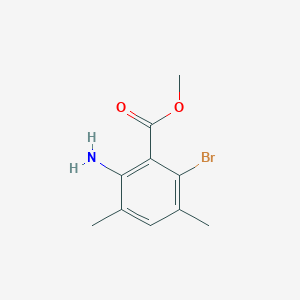
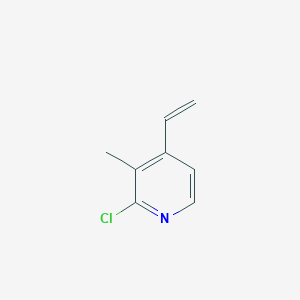
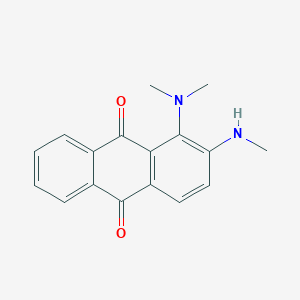
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13124657.png)
